molecular formula C10H12N2O B14603200 Benzenecarboximidamide, 4-(2-oxopropyl)- CAS No. 60925-51-1

Benzenecarboximidamide, 4-(2-oxopropyl)-

Cat. No.: B14603200
CAS No.: 60925-51-1
M. Wt: 176.21 g/mol
InChI Key: KQDVOAFSTVCSKP-UHFFFAOYSA-N
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Description

Benzenecarboximidamide derivatives are characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) at the para position. The compound 4-(2-oxopropyl)-benzenecarboximidamide features a 2-oxopropyl (-CH₂-C(=O)-CH₃) substituent at the 4-position of the benzene ring. Benzenecarboximidamides are frequently investigated for antimicrobial and antifungal applications, as demonstrated by their efficacy against Pneumocystis carinii .

Properties

CAS No.

60925-51-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(2-oxopropyl)benzenecarboximidamide

InChI

InChI=1S/C10H12N2O/c1-7(13)6-8-2-4-9(5-3-8)10(11)12/h2-5H,6H2,1H3,(H3,11,12)

InChI Key

KQDVOAFSTVCSKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-(2-oxopropyl)- typically involves the reaction of benzenecarboximidamide with a suitable 2-oxopropylating agent. One common method involves the use of dimethyl (1-diazo-2-oxopropyl)phosphonate as the 2-oxopropylating agent. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and solvents like dichloromethane .

Industrial Production Methods

Industrial production of Benzenecarboximidamide, 4-(2-oxopropyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-(2-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxo group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Benzenecarboximidamide, 4-(2-oxopropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase, leading to changes in pH regulation and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and molecular features of 4-(2-oxopropyl)-benzenecarboximidamide and related compounds:

Compound Name / ID Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Polar Surface Area (Ų) Biological Activity (% Inhibition)*
4-(2-oxopropyl)-benzenecarboximidamide (Target) 2-oxopropyl (-CH₂-C(=O)-CH₃) C₁₁H₁₄N₂O 190.24 (calculated) ~75 (estimated) Not reported
Compound 21 4-Phenylpiperazine, 3-phenylpropyl C₂₆H₂₉ClN₄ 445.0 (HCl salt) N/A 51%
Compound 22 4-Phenylpiperazine, 4-fluorobenzyl C₂₄H₂₄ClFN₄ 431.0 (HCl salt) N/A 58%
Compound 23 4-Phenylpiperazine, 2-(4-fluorophenyl)ethyl C₂₅H₂₆ClFN₄ 445.0 (HCl salt) N/A 64%
62175-32-0 3-oxo-3-(phenoxyphenyl)propyl C₂₂H₂₀N₂O₂ 344.41 76.17 Not reported

Biological activity against *Pneumocystis carinii in vitro .

Key Observations:

Substituent Complexity: The target compound’s 2-oxopropyl group is simpler and less bulky compared to the phenylpiperazine and phenoxyphenyl moieties in analogs. This may enhance solubility but reduce target-binding specificity.

Molecular Weight and Bioactivity :

  • Higher molecular weights in compounds 21–23 (>400 g/mol) correlate with increased antifungal activity, suggesting a trade-off between size and efficacy. The target compound’s lower molecular weight (190 g/mol) may limit its potency but improve pharmacokinetic properties.

Polar Surface Area (PSA) :

  • The PSA of 62175-32-0 (76.17 Ų) aligns with moderate solubility, whereas the target compound’s estimated PSA (~75 Ų) indicates similar polarity, favoring passive diffusion across biological membranes .
Antifungal Activity:
  • Fluorinated analogs (22, 23) showed higher inhibition (58–64%) than non-fluorinated 21 (51%), highlighting the role of electronegative substituents in enhancing bioactivity .

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